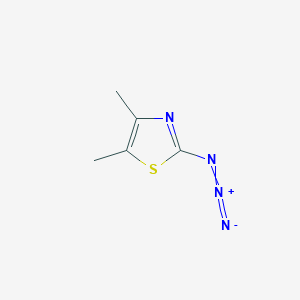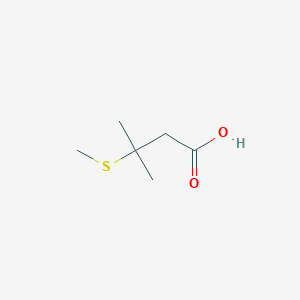
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is an organic compound with the molecular formula C11H14S It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a methanethiol group is attached to the first carbon of the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol typically involves the hydrogenation of naphthalene followed by the introduction of a methanethiol group. One common method is the catalytic hydrogenation of naphthalene using a palladium or platinum catalyst under high pressure and temperature to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with methanethiol in the presence of a base such as sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a methanethiol group.
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanol: Contains a hydroxyl group instead of a methanethiol group.
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14S |
|---|---|
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalen-1-ylmethanethiol |
InChI |
InChI=1S/C11H14S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 |
Clé InChI |
XRXGVNDPXVBEND-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)





![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)




